Bretylium Tosylate

Description

This compound is the tosylate salt form of bretylium, a quaternary ammonium salt and non-selective adrenergic neuronal blocking agent with anti-arrhythmic properties. This compound is selectively taken up into peripheral nerve terminals and initially causes a release of norepinephrine from sympathetic nerve endings, thereby causing a sympathomimetic effect. This is followed by a prolonged anti-adrenergic action which prevents further discharge of neurotransmitter from sympathetic nerve endings. Its myocardial effects include a prolongation of action potential as well as refractory period. This drug is used to treat and suppress ventricular arrhythmias, particularly ventricular fibrillation and ventricular tachycardia.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1986 and has 3 approved indications.

An agent that blocks the release of adrenergic transmitters and may have other actions. It was formerly used as an antihypertensive agent, but is now proposed as an anti-arrhythmic.

See also: Bretylium (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

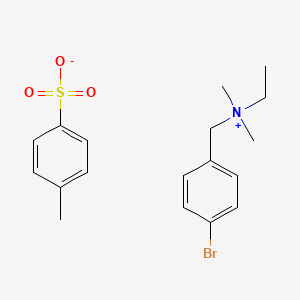

(2-bromophenyl)methyl-ethyl-dimethylazanium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN.C7H8O3S/c1-4-13(2,3)9-10-7-5-6-8-11(10)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H,4,9H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWNWTZZBKCOPM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CC1=CC=CC=C1Br.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022685 | |

| Record name | Bretylium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>62.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855621 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61-75-6 | |

| Record name | Bretylium tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bretylium tosylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bretylium tosylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bretylium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bretylium tosilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRETYLIUM TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78ZP3YR353 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of Bretylium Tosylate for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of Bretylium Tosylate. The information is intended to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development in their understanding and utilization of this compound.

Chemical Properties of this compound

This compound is a quaternary ammonium salt with antiarrhythmic properties. It is a white crystalline powder with an extremely bitter taste.[1] Key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Name | (2-bromophenyl)methyl-ethyl-dimethylazanium;4-methylbenzenesulfonate | |

| Synonyms | (o-Bromobenzyl)ethyldimethylammonium p-toluenesulfonate, Bretylol | [2] |

| CAS Number | 61-75-6 | |

| Molecular Formula | C₁₈H₂₄BrNO₃S | |

| Molecular Weight | 414.36 g/mol | |

| Melting Point | 90-92 °C | |

| Appearance | White solid/crystalline powder | |

| Solubility | Freely soluble in water, methanol, and ethanol. Slightly soluble in chloroform. Practically insoluble in ether, ethyl acetate, and hexane. | |

| Stability | Stable in 5% dextrose injection, 0.9% sodium chloride injection, and lactated Ringer's injection for at least four weeks in both glass and PVC containers. Incompatible with phenytoin sodium, forming an immediate precipitate. | |

| Storage | Store at 2-8°C under an inert atmosphere. |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the quaternization of an amine followed by a salt exchange. The overall synthesis is based on the method described in U.S. Patent 3,038,004.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of (o-Bromobenzyl)ethyldimethylammonium Bromide (Bretylium Bromide)

-

Reactant Preparation: In a suitable reaction vessel, dissolve o-bromobenzyl bromide in anhydrous acetonitrile.

-

Amine Addition: To the stirred solution, add an equimolar amount of N,N-dimethylethylamine dropwise at room temperature.

-

Reaction: Continue stirring the mixture at room temperature for 24 hours. The product, bretylium bromide, will precipitate out of the solution as a white solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold acetonitrile to remove any unreacted starting materials. Dry the product under vacuum.

Step 2: Synthesis of this compound

-

Reactant Preparation: Dissolve the bretylium bromide obtained from Step 1 in ethanol.

-

Salt Exchange: In a separate flask, prepare a solution of silver tosylate in ethanol. Add the silver tosylate solution to the bretylium bromide solution with stirring. A precipitate of silver bromide will form immediately.

-

Reaction Completion: Stir the reaction mixture at room temperature for 2 hours to ensure complete reaction.

-

Isolation of Product: Remove the silver bromide precipitate by filtration.

-

Purification: The filtrate, containing the dissolved this compound, is then concentrated under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/ether, to yield pure this compound as a white crystalline solid.

Mechanism of Action and Signaling Pathway

This compound exerts its antiarrhythmic effect by modulating the release of norepinephrine from sympathetic nerve terminals. It is actively transported into the adrenergic neuron by the norepinephrine transporter (NET).

Initially, this compound causes a transient release of norepinephrine from the storage vesicles, which can lead to a temporary sympathomimetic effect. This is followed by a prolonged period where it blocks the voltage-gated sodium channels in the nerve terminal membrane, preventing the influx of sodium ions necessary for the propagation of the action potential and subsequent release of norepinephrine. This adrenergic neuronal blockade is the primary mechanism for its antiarrhythmic and antihypertensive effects.

The following diagram illustrates the proposed signaling pathway of this compound at the adrenergic nerve terminal.

References

Bretylium Tosylate: A Technical Guide for the Class III Antiarrhythmic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bretylium tosylate is a quaternary ammonium compound classified as a Class III antiarrhythmic agent. Its primary mechanism of action involves the prolongation of the cardiac action potential duration and the effective refractory period, key factors in the management of ventricular arrhythmias. This technical guide provides an in-depth overview of the electrophysiological properties, pharmacodynamics, and experimental methodologies associated with this compound. It is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development. The document includes a detailed summary of its effects on cardiac ion channels, its influence on adrenergic nerve terminals, and protocols for key in vitro and in vivo experimental assessments.

Introduction

This compound has a unique pharmacological profile, exhibiting both direct myocardial effects and indirect actions through the autonomic nervous system.[1][2][3] Initially investigated for the treatment of hypertension, its potent antiarrhythmic properties, particularly in the context of life-threatening ventricular tachyarrhythmias like ventricular fibrillation, have been a subject of significant study.[4][5] This guide delves into the core scientific principles underlying its therapeutic action.

Mechanism of Action

The antiarrhythmic effects of this compound are multifaceted, stemming from two primary mechanisms:

-

Direct Electrophysiological Effects on Myocardium: As a Class III agent, bretylium directly acts on the cardiomyocytes to prolong the duration of the action potential (APD) and, consequently, the effective refractory period (ERP). This effect is primarily attributed to the blockade of potassium channels responsible for the repolarization phase of the cardiac action potential. By extending the refractory period, this compound makes the myocardial tissue less susceptible to re-entrant arrhythmias.

-

Adrenergic Neuronal Blockade: this compound is actively taken up by adrenergic nerve terminals, where it initially causes a transient release of norepinephrine, which can lead to a temporary increase in heart rate and blood pressure. This is followed by a prolonged inhibition of norepinephrine release in response to nerve stimulation. This sympatholytic effect can contribute to its antiarrhythmic action by reducing the arrhythmogenic influence of the sympathetic nervous system on the heart.

A visual representation of the signaling pathway is provided below:

Quantitative Data

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters.

Table 1: Effect of this compound on Ventricular Fibrillation Threshold (VFT) in a Canine Model

| Treatment Group | Pre-drug VFT (mA, mean ± SEM) | Post-drug VFT (mA, mean ± SEM) | Percentage Increase |

| This compound (10 mg/kg IV) | 10.3 ± 4.6 | 17.3 ± 7.5 | ~68% |

Data adapted from a study in closed-chest, anesthetized dogs. VFT was determined using bipolar electrode catheters with increasing intensity stimulus trains.

Table 2: Electrophysiological Effects in a Canine Model of Acute Ischemia

| Parameter | Effect of this compound (10 mg/kg IV) |

| Conduction in Ischemic Myocardium | No significant change |

| Conduction in Normal Myocardium | Delayed |

| Excitability Threshold in Ischemic Myocardium | Decreased |

| Excitability Threshold in Normal Myocardium | Unaffected |

Data from a study assessing the effects of bretylium on conduction and excitability in a canine model of acute myocardial ischemia.

Experimental Protocols

In Vivo Model: Measurement of Ventricular Fibrillation Threshold in a Canine Model

This protocol is adapted from studies investigating the antifibrillatory effects of this compound in dogs.

Objective: To determine the effect of this compound on the ventricular fibrillation threshold (VFT).

Animal Model: Mongrel dogs of either sex, anesthetized with an appropriate agent (e.g., pentobarbital).

Procedure:

-

Anesthesia and Instrumentation: Anesthetize the dogs and maintain a stable level of anesthesia throughout the experiment. Instrument the animals for continuous monitoring of electrocardiogram (ECG) and arterial blood pressure.

-

Catheter Placement: Under fluoroscopic guidance, insert a bipolar or multipolar electrode catheter into the right ventricle for stimulation and recording.

-

Baseline VFT Measurement: Determine the baseline VFT by delivering a train of electrical stimuli during the vulnerable period of the cardiac cycle. A common stimulus protocol is a 200 ms train of 4 ms pulses at 100 Hz, with the current intensity increased in a stepwise manner until ventricular fibrillation is induced.

-

Drug Administration: Administer this compound intravenously at the desired dose (e.g., 10 mg/kg).

-

Post-Drug VFT Measurement: At specified time points after drug administration, repeat the VFT determination using the same stimulus protocol.

-

Data Analysis: Compare the pre- and post-drug VFT values to quantify the effect of this compound.

In Vitro Model: Patch-Clamp Electrophysiology on Isolated Ventricular Myocytes

This protocol provides a general framework for studying the effects of this compound on ion channels in isolated cardiomyocytes, based on established methodologies.

Objective: To characterize the effects of this compound on specific cardiac ion currents (e.g., IKr, IKs) and action potentials.

Cell Preparation:

-

Isolation of Ventricular Myocytes: Isolate single ventricular myocytes from a suitable animal model (e.g., guinea pig) using an enzymatic digestion method. This typically involves retrograde perfusion of the heart with a collagenase-containing solution.

-

Cell Storage: Store the isolated, calcium-tolerant myocytes in an appropriate solution at room temperature for use within several hours.

Electrophysiological Recording:

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Place an aliquot of the myocyte suspension in a recording chamber on the stage of an inverted microscope.

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Achieve a whole-cell patch-clamp configuration by forming a gigaohm seal between the pipette tip and the cell membrane, followed by rupture of the membrane patch.

-

Data Acquisition:

-

Action Potentials: Record action potentials in current-clamp mode.

-

Ionic Currents: Record specific ionic currents (e.g., potassium currents) in voltage-clamp mode using appropriate voltage protocols.

-

-

Drug Application: Perfuse the recording chamber with solutions containing varying concentrations of this compound.

-

Data Analysis: Analyze the changes in action potential duration and the amplitude and kinetics of the ionic currents in the presence of the drug.

References

- 1. Mechanism of the effect of bretylium on the ventricular fibrillation threshold in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Changes in canine ventricular fibrillation threshold induced by verapamil, flecainide and bretylium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Evolution of Bretylium Tosylate: From Antihypertensive Agent to Antiarrhythmic Lifeline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bretylium tosylate, a quaternary ammonium compound, holds a unique position in cardiovascular pharmacology. Its journey began in the late 1950s as a novel antihypertensive agent, only to be eclipsed by more manageable alternatives. However, a serendipitous discovery repurposed it as a critical tool in the fight against life-threatening ventricular arrhythmias. This whitepaper provides a comprehensive technical overview of the historical development of this compound, detailing its initial application in hypertension and its subsequent, more enduring role in treating cardiac arrhythmias. We will delve into the quantitative data from key clinical studies, outline the experimental protocols that defined its therapeutic window, and illustrate the core signaling pathways that govern its pharmacological effects.

From Vasodilation to Ventricular Stability: A Historical Overview

This compound was first introduced in 1959 for the treatment of hypertension. Its mechanism of action, centered on the blockade of norepinephrine release from sympathetic nerve terminals, offered a new approach to lowering blood pressure. However, its clinical use for this indication was hampered by side effects such as postural hypotension and the development of tolerance.

A decade later, in 1969, the antiarrhythmic potential of this compound was discovered, a finding that would redefine its clinical utility. This led to its investigation and eventual approval for the treatment of ventricular fibrillation and life-threatening ventricular tachycardia, particularly in cases refractory to other treatments. For years, it was a cornerstone of advanced cardiac life support. Supply chain issues led to its removal from the American Heart Association (AHA) guidelines in 2000. However, it has since been reintroduced to the market, prompting a renewed interest in its unique pharmacological profile.

Therapeutic Applications and Efficacy: A Quantitative Perspective

The clinical development of this compound is marked by two distinct phases: its early investigation for hypertension and its later, more prominent role as an antiarrhythmic. The following tables summarize the key quantitative data from seminal studies in both therapeutic areas.

This compound for Hypertension

The initial clinical trials for this compound in the late 1950s and early 1960s focused on its ability to lower blood pressure in hypertensive patients. These studies, while pioneering, often lacked the rigorous design of modern clinical trials.

Table 1: Summary of Early Clinical Trials of this compound for Hypertension

| Study (Year) | Number of Patients | Dosage Range | Key Efficacy Endpoints | Notable Side Effects |

| Hurley et al. (1960) | Data not fully available in abstract | Oral, individualized titration | Significant reduction in standing blood pressure | Postural hypotension, nasal stuffiness, parotid pain |

| Doyle et al. (1960) | Data not fully available in abstract | Intravenous and oral | Reduction in blood pressure, variable effects on cardiac output | Postural hypotension |

| Turner R. (1960) | Data not fully available in abstract | Oral, starting with 50-100 mg t.i.d. | Control of severe hypertension | Postural hypotension, tolerance development |

| Dollery et al. (1960) | Data not fully available in abstract | Oral, individualized | Lowering of both supine and standing blood pressure | Dizziness, fainting, parotid pain |

Note: The quantitative data from these early studies are not fully detailed in the available abstracts. The table reflects the general findings and would be populated with specific blood pressure reduction values (e.g., mean systolic/diastolic reduction in mmHg) upon access to the full-text articles.

This compound for Ventricular Arrhythmias

The evaluation of this compound for ventricular arrhythmias provided more concrete quantitative data, particularly in the context of life-threatening emergencies.

Table 2: Summary of Clinical Trials of this compound for Ventricular Arrhythmias

| Study (Year) | Number of Patients | Patient Population | Dosage | Success Rate | Key Findings |

| Nowak et al. (1981) | 59 | Cardiopulmonary arrest (VF or asystole) | 10 mg/kg IV bolus | 35% successfully resuscitated (vs. 6% with placebo, P < 0.05) | Early use of bretylium improves survival in cardiopulmonary arrest. |

| Olson et al. (1984) | 146 | Out-of-hospital ventricular fibrillation | Compared to Lidocaine | No significant difference in achieving organized rhythm (89% vs 93%) or hospital discharge (34% vs 26%) | Bretylium offered no significant advantage over lidocaine in the initial management of VF. |

| Haynes et al. (1981) | 48 (Lidocaine group), 43 (Bretylium group) | Out-of-hospital refractory ventricular fibrillation | 10-30 mg/kg (Bretylium), 2-3 mg/kg (Lidocaine) | Lidocaine converted patients better than bretylium (56% vs 35%, P < 0.05) | Lidocaine was more effective in converting VF to a rhythm with a pulse. |

| Dhurandhar et al. (1980) | 18 | Recurrent VF complicating acute myocardial infarction | 5 mg/kg IV, then IM maintenance | 10 out of 18 patients recovered | Effective in suppressing recurrent or resistant VF. |

Bretylium Tosylate's Role in Blocking Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bretylium tosylate, a quaternary ammonium compound, is classified as a class III antiarrhythmic agent. Its primary mechanism of action involves the blockade of potassium channels, which leads to a prolongation of the cardiac action potential duration and the effective refractory period.[1][2][3][4] This guide provides an in-depth technical overview of the role of this compound in blocking potassium channels, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its proposed mechanism of action.

Quantitative Data on this compound's Interaction with Potassium Channels

The available quantitative data on the effects of this compound on potassium channels is primarily derived from electrophysiological studies. The following table summarizes the key findings from a study on voltage-gated potassium channels in human T lymphocytes.

| Parameter | Value/Effect | Cell Type | Potassium Channel Type | Reference |

| Concentration Range for Block | 0.05 - 5 mM | Human T Lymphocytes | Voltage-gated K+ channels | [1] |

| Effect on Channel Kinetics | - Prolongs recovery from inactivation- Accelerates inactivation- Accelerates deactivation | Human T Lymphocytes | Voltage-gated K+ channels | |

| Voltage Dependence of Block | Independent of membrane potential | Human T Lymphocytes | Voltage-gated K+ channels | |

| Reversibility | Partially and slowly removable by washing | Human T Lymphocytes | Voltage-gated K+ channels |

Proposed Mechanism of Action

The primary antiarrhythmic effect of this compound is attributed to its ability to block potassium channels, thereby prolonging the repolarization phase of the cardiac action potential. The specific interaction with the channel is thought to be a gating-dependent allosteric interaction . This suggests that bretylium may not directly occlude the pore in a simple blocking mechanism, but rather binds to a site on the channel that influences its gating machinery. This binding is thought to stabilize the inactivated state of the channel or alter the transitions between different channel states.

Caption: Proposed allosteric mechanism of this compound on potassium channel gating.

Experimental Protocols

The primary technique for investigating the effects of this compound on potassium channels is the patch-clamp technique , specifically in the whole-cell configuration. This allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane potential.

Cell Preparation

-

Cell Line: Human T lymphocytes (e.g., Jurkat cell line) or other cell lines heterologously expressing specific potassium channel subtypes.

-

Culture: Cells are cultured in appropriate media and conditions to ensure healthy growth and expression of the target channels.

-

Harvesting: Cells are harvested and resuspended in the extracellular solution for electrophysiological recording.

Electrophysiological Recording

-

Apparatus: A standard patch-clamp setup including a microscope, micromanipulator, amplifier, and data acquisition system.

-

Pipettes: Borosilicate glass pipettes are pulled and fire-polished to a resistance of 2-5 MΩ.

-

Solutions:

Solution Type Component Concentration (mM) Pipette (Intracellular) KCl 140 MgCl2 2 EGTA 10 HEPES 10 ATP (Na2 salt) 2-5 GTP (Na salt) 0.1-0.3 Bath (Extracellular) NaCl 140 KCl 5 CaCl2 2 MgCl2 1 HEPES 10 Glucose 10 The pH of both solutions is adjusted to 7.2-7.4 with appropriate acids/bases. -

Procedure:

-

A giga-ohm seal is formed between the patch pipette and the cell membrane.

-

The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -80 mV).

-

Voltage-Clamp Protocols

To study the effects of this compound on different aspects of channel function, specific voltage-clamp protocols are applied:

-

Current-Voltage (I-V) Relationship: A series of depolarizing voltage steps are applied from the holding potential to elicit potassium currents at different membrane potentials. This is done before and after the application of bretylium to determine the extent of block at various voltages.

-

Inactivation Kinetics: A two-pulse protocol is used. A conditioning pulse of varying duration is followed by a test pulse to assess the rate of entry into the inactivated state.

-

Recovery from Inactivation: A two-pulse protocol where the interval between two depolarizing pulses is varied to determine the time course of recovery from inactivation.

-

Deactivation Kinetics: Following a depolarizing pulse to open the channels, the membrane is repolarized to different potentials to measure the rate of channel closure (deactivation).

Caption: A typical experimental workflow for studying the effects of this compound.

Data Analysis

-

Current Amplitude: The peak outward current is measured before and after drug application to quantify the percentage of block.

-

Kinetic Analysis: Time constants for inactivation, recovery from inactivation, and deactivation are determined by fitting the current traces to exponential functions.

-

Dose-Response Analysis: The percentage of block at different bretylium concentrations is plotted to generate a dose-response curve, from which an IC50 value can be estimated.

Signaling Pathways

The direct interaction of this compound with voltage-gated potassium channels is the primary focus of its antiarrhythmic action. While bretylium is also known to affect the release of norepinephrine from sympathetic nerve terminals, the specific intracellular signaling pathways that may modulate its direct channel-blocking effect are not well-elucidated. The "gating-dependent allosteric interaction" suggests a direct effect on the channel protein itself or a closely associated regulatory subunit, rather than a complex intracellular signaling cascade.

Further research is needed to determine if second messenger systems, such as protein kinases (e.g., PKA, PKC) or G-protein coupled receptor pathways, are involved in modulating the interaction between this compound and potassium channels.

Caption: Logical flow from this compound's channel block to its antiarrhythmic effect.

Conclusion

This compound exerts its primary antiarrhythmic effect through the blockade of voltage-gated potassium channels. This action leads to a prolongation of the action potential duration and an increase in the effective refractory period, which are crucial for terminating re-entrant arrhythmias. While the general mechanism is understood, further research is required to elucidate the precise molecular interactions, determine specific binding affinities for various potassium channel subtypes, and explore any potential modulation by intracellular signaling pathways. The experimental protocols outlined in this guide provide a framework for conducting such investigations and advancing our understanding of this important antiarrhythmic agent.

References

- 1. Effects of this compound on voltage-gated potassium channels in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bretylium - Wikipedia [en.wikipedia.org]

- 3. Photochromic Potassium Channel Blockers: Design and Electrophysiological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium channel blockade: A mechanism for suppressing ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Sympathomimetic Effect of Bretylium Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bretylium tosylate, a quaternary ammonium compound, is recognized for its complex biphasic action on the sympathetic nervous system. While its later effects involve adrenergic neuronal blockade, the initial response to bretylium administration is characterized by a distinct sympathomimetic phase. This technical guide provides a comprehensive examination of this initial effect, detailing the underlying mechanism of norepinephrine release, the resultant hemodynamic changes, and the experimental protocols used to elucidate these phenomena. Quantitative data from key studies are summarized, and the associated signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding for researchers and drug development professionals.

Mechanism of the Initial Sympathomimetic Effect

The primary mechanism driving the initial sympathomimetic action of this compound is the displacement and release of norepinephrine from postganglionic sympathetic nerve terminals.[1][2] Bretylium is actively transported into the adrenergic neuron by the norepinephrine transporter (NET). Once inside the neuron, it interferes with the vesicular storage of norepinephrine, leading to its release into the synaptic cleft. This sudden increase in norepinephrine concentration at the neuroeffector junction results in the stimulation of adrenergic receptors on target organs, mimicking the effects of sympathetic nervous system activation.[2]

This initial release of norepinephrine is a transient phenomenon. Following this sympathomimetic phase, bretylium's more prominent and sustained action of adrenergic neuronal blockade takes effect, preventing the subsequent release of norepinephrine in response to nerve impulses.[2]

Signaling Pathway of Bretylium-Induced Norepinephrine Release

Caption: Signaling pathway of bretylium's initial sympathomimetic effect.

Quantitative Data on Hemodynamic Effects

The initial release of norepinephrine by this compound leads to measurable, albeit transient, hemodynamic changes. These effects have been quantified in various animal models, primarily in cats and dogs.

Table 1: Effect of Intravenous this compound on Blood Pressure in Anesthetized Cats

| Dose (mg/kg) | Maximum Increase in Mean Blood Pressure (mmHg) |

| 3 | ~30 |

| 10 | ~60 |

Data extracted from Boura, A. L. A., & Green, A. F. (1959). The actions of bretylium: adrenergic neurone blocking and other effects. British Journal of Pharmacology and Chemotherapy, 14(4), 536–548.

Table 2: Effect of Intravenous this compound on Heart Rate in Anesthetized Cats

| Dose (mg/kg) | Observation |

| 3 - 10 | Accompanied by tachycardia (specific values not provided) |

Data extracted from Boura, A. L. A., & Green, A. F. (1959). The actions of bretylium: adrenergic neurone blocking and other effects. British Journal of Pharmacology and Chemotherapy, 14(4), 536–548.

Table 3: Effect of Intravenous this compound on Plasma Norepinephrine in Humans

| Dose (mg/kg over 60 min) | Observation on Plasma Norepinephrine (NE) |

| 2.5, 5.0, 10 | An increase in plasma NE concentration was temporally related to the onset of the pressor response and an increase in ventricular arrhythmia frequency. |

Data extracted from Anderson, J. L., et al. (1985). Bretylium: relations between plasma concentrations and pharmacologic actions in high-frequency ventricular arrhythmias. The American journal of cardiology, 55(4), 395–401.

Experimental Protocols

The following are detailed methodologies for key experiments that have been used to characterize the initial sympathomimetic effect of this compound.

Measurement of Blood Pressure and Heart Rate in Anesthetized Cats

This protocol is based on the methods described by Boura and Green (1959).

Objective: To determine the effect of intravenously administered this compound on arterial blood pressure and heart rate.

Materials:

-

Adult cats

-

Anesthetic agent (e.g., chloralose)

-

Cannula for tracheal intubation

-

Cannula for femoral vein insertion (for drug administration)

-

Cannula for carotid artery insertion

-

Mercury manometer or modern pressure transducer system

-

Apparatus for recording blood pressure and heart rate

-

This compound solution for injection

Procedure:

-

Anesthetize the cat with an appropriate anesthetic agent (e.g., chloralose).

-

Insert a tracheal cannula to ensure a patent airway.

-

Cannulate the femoral vein for the intravenous administration of this compound.

-

Cannulate the carotid artery and connect it to a mercury manometer or a pressure transducer to record arterial blood pressure.

-

Record the heart rate, which can be derived from the blood pressure tracing or a concurrent electrocardiogram (ECG).

-

Allow the animal's physiological parameters to stabilize before drug administration.

-

Administer a bolus dose of this compound intravenously through the femoral vein cannula.

-

Continuously record the blood pressure and heart rate before, during, and after drug administration to observe the initial pressor and tachycardic effects.

-

Repeat the procedure with different doses of this compound to establish a dose-response relationship.

Cat Nictitating Membrane Contraction Assay

This in vivo preparation is a classic method to assess sympathomimetic activity.

Objective: To observe the direct sympathomimetic effect of this compound on a sympathetically innervated organ.

Materials:

-

Adult cats

-

Anesthetic agent

-

Dissecting instruments

-

Isotonic transducer and recording apparatus

-

Suture material

-

This compound solution for injection

Procedure:

-

Anesthetize the cat.

-

Surgically expose the cervical sympathetic trunk and the nictitating membrane.

-

Attach the nictitating membrane to an isotonic transducer with a suture to record its contractions.

-

Administer this compound intravenously.

-

Record the contractions of the nictitating membrane. An initial contraction indicates a sympathomimetic effect due to the release of norepinephrine.

Assay of Noradrenaline Release from the Spleen

This protocol is based on the method of Brown and Gillespie (1957) as referenced by Boura and Green (1959).

Objective: To quantify the release of norepinephrine from a sympathetically innervated organ in response to this compound.

Materials:

-

Adult cats

-

Anesthetic agent

-

Surgical instruments for laparotomy

-

Cannulas for splenic artery and vein

-

Perfusion pump and physiological saline solution

-

Apparatus for electrical stimulation of splenic nerves

-

Blood collection tubes

-

Bioassay preparation (e.g., pithed rat for blood pressure response) or High-Performance Liquid Chromatography (HPLC) with electrochemical detection for noradrenaline quantification.

Procedure:

-

Anesthetize the cat.

-

Perform a laparotomy to expose the spleen and its vasculature and nerves.

-

Isolate and cannulate the splenic artery and vein.

-

Perfuse the spleen with physiological saline solution via the arterial cannula.

-

Place electrodes on the splenic nerves for electrical stimulation.

-

Collect the venous effluent from the splenic vein for noradrenaline analysis.

-

Administer this compound into the arterial perfusion line.

-

Collect venous effluent samples at baseline and after the administration of bretylium.

-

Assay the noradrenaline content in the collected samples. The original method by Brown and Gillespie involved a bioassay using the blood pressure response of a pithed rat. Modern approaches would utilize HPLC with electrochemical detection for more precise quantification.

Visualization of Experimental Workflows

Workflow for Hemodynamic Studies

Caption: Workflow for assessing hemodynamic effects of this compound.

Workflow for Norepinephrine Release Assay

Caption: Workflow for measuring bretylium-induced norepinephrine release.

Conclusion

The initial sympathomimetic effect of this compound is a well-documented phenomenon resulting from the drug's ability to induce a transient release of norepinephrine from adrenergic nerve terminals. This effect is characterized by a temporary increase in blood pressure and heart rate. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and similar compounds. For drug development professionals, a thorough understanding of this initial sympathomimetic phase is crucial for predicting potential acute cardiovascular side effects and for designing preclinical safety and efficacy studies. The subsequent and more clinically relevant adrenergic neuronal blockade should always be considered in the context of this initial, opposing action.

References

Bretylium Tosylate: A Technical Deep Dive into its Impact on the Ventricular Fibrillation Threshold

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bretylium tosylate, a bromobenzyl quaternary ammonium compound, has a well-documented, albeit complex, impact on cardiac electrophysiology, most notably its ability to increase the ventricular fibrillation threshold (VFT). This technical guide synthesizes the current understanding of bretylium's mechanism of action, presents quantitative data from key experimental studies, and provides detailed experimental protocols. The document aims to serve as a comprehensive resource for researchers and professionals involved in the development and study of antiarrhythmic agents.

Introduction

Ventricular fibrillation (VF) is a life-threatening cardiac arrhythmia characterized by chaotic and ineffective ventricular contractions, leading to sudden cardiac death if not promptly treated. The ventricular fibrillation threshold (VFT) is a critical electrophysiological parameter representing the minimum electrical stimulus required to induce VF. Agents that elevate the VFT are considered to have antifibrillatory properties and hold therapeutic potential.

This compound has been recognized for its potent antifibrillatory effects, historically used in the treatment of life-threatening ventricular arrhythmias refractory to other therapies.[1][2] Although its clinical use has evolved, the study of its mechanisms provides valuable insights into the modulation of cardiac excitability. This document provides an in-depth analysis of bretylium's impact on the VFT.

Mechanism of Action

The antiarrhythmic action of this compound is multifaceted, involving both direct myocardial effects and indirect actions through the autonomic nervous system.[1] Its primary mechanisms include:

-

Adrenergic Neuronal Blockade: Bretylium is selectively taken up by peripheral adrenergic nerve terminals.[1][3] Initially, it causes a transient release of norepinephrine, which can lead to a sympathomimetic effect. This is followed by a prolonged inhibition of norepinephrine release, effectively producing a "chemical sympathectomy." This adrenergic blockade is believed to contribute to its antifibrillatory effect by mitigating the arrhythmogenic effects of catecholamines on the myocardium.

-

Direct Myocardial Electrophysiological Effects: Bretylium is classified as a Class III antiarrhythmic agent. Its primary direct action on cardiomyocytes is the blockade of potassium channels, specifically the delayed rectifier potassium current (IKr). This action prolongs the action potential duration (APD) and the effective refractory period (ERP) of ventricular muscle and Purkinje fibers. Unlike many other antiarrhythmic agents, it does not significantly depress conduction velocity or automaticity. By prolonging the refractory period, bretylium can interrupt reentrant circuits, a common mechanism underlying ventricular tachyarrhythmias.

The following diagram illustrates the proposed signaling pathway for this compound's action on cardiomyocytes.

Caption: Proposed mechanism of this compound's action.

Quantitative Data on Ventricular Fibrillation Threshold

Experimental studies in animal models have consistently demonstrated the ability of this compound to significantly increase the VFT. The following tables summarize key quantitative findings.

| Animal Model | Drug/Dose | Parameter | Control (Mean ± SEM) | Post-Bretylium (Mean ± SEM) | p-value | Reference |

| Dog | This compound (10 mg/kg IV) | VFT (Train of Pulses, mA) | 6.8 ± 0.6 | 29.7 ± 6.4 | < 0.001 | |

| Pig | This compound | Defibrillation Threshold (DFT, Joules) | 5.9 ± 0.6 | 4.7 ± 0.6 | < 0.01 |

Note: While Defibrillation Threshold (DFT) is not identical to VFT, a reduction in DFT can be indicative of an antifibrillatory effect.

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effect of this compound on the VFT.

In Vivo Canine Model for VFT Determination

This protocol is based on the methodology described by Euler and Scanlon (1985).

Objective: To determine the effect of intravenous this compound on the ventricular fibrillation threshold in anesthetized dogs.

Materials:

-

Mongrel dogs of either sex

-

Anesthesia (e.g., sodium pentobarbital)

-

Ventilator

-

ECG monitoring equipment

-

Programmable electrical stimulator

-

Bipolar stimulating electrode

-

This compound for injection

-

Saline solution

Procedure:

-

Animal Preparation: Anesthetize the dog and initiate positive pressure ventilation. Perform a thoracotomy to expose the heart. Suture a bipolar stimulating electrode to the epicardial surface of the right or left ventricle.

-

Baseline VFT Measurement: Determine the baseline VFT by delivering a train of electrical stimuli during the vulnerable period of the cardiac cycle. The vulnerable period is typically scanned by varying the delay between the R-wave of the ECG and the delivery of the stimulus train.

-

Stimulus Parameters: A common stimulus consists of a train of 14 pulses, each with a duration of 4 ms, delivered at a frequency of 100 Hz.

-

Threshold Determination: The VFT is defined as the lowest current intensity (in milliamperes) that induces ventricular fibrillation. Start with a sub-threshold current and increase in small increments until VF is induced.

-

Defibrillation: Immediately following the induction of VF, defibrillate the heart using an external defibrillator to restore normal sinus rhythm. Allow for a stabilization period before subsequent measurements.

-

-

Drug Administration: Administer a bolus of this compound (e.g., 10 mg/kg) intravenously.

-

Post-Drug VFT Measurement: Repeat the VFT determination at specified time points after drug administration (e.g., 15 minutes, 2 hours, 4 hours) to assess the time course of the drug's effect.

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for VFT determination.

Discussion

For drug development professionals, the mechanisms of bretylium offer a template for designing novel antifibrillatory agents. Targeting both autonomic and direct myocardial electrophysiological pathways may yield synergistic effects. Furthermore, the experimental protocols outlined provide a robust framework for the preclinical evaluation of such compounds.

Conclusion

This compound remains a significant pharmacological tool for understanding the mechanisms of ventricular fibrillation. Its ability to elevate the VFT is a key attribute, stemming from its unique dual mechanism of action. The data and protocols presented in this guide are intended to facilitate further research and development in the critical area of antiarrhythmic drug discovery.

References

- 1. This compound: a newly available antiarrhythmic drug for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: profile of the only available class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THE ACTIONS OF BRETYLIUM: ADRENERGIC NEURONE BLOCKING AND OTHER EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]

Bretylium Tosylate: A Technical Guide to its Molecular Structure, Tosylate Salt Function, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular and functional characteristics of bretylium tosylate. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its chemical properties, pharmacological actions, and the experimental methodologies used to elucidate its effects.

Molecular Structure and Physicochemical Properties

Bretylium is a bromobenzyl quaternary ammonium compound.[1] The tosylate salt form, this compound, is the formulation used in clinical and research settings.[2] The tosylate anion is p-toluenesulfonic acid, which serves as a counterion to the positively charged quaternary ammonium cation of bretylium. This salt formation enhances the compound's stability and solubility for pharmaceutical use.

The chemical structure of bretylium consists of an ortho-bromobenzyl group attached to a quaternary ammonium center, which also includes two methyl groups and one ethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C18H24BrNO3S | [3][4] |

| Molecular Weight | 414.36 g/mol | [3] |

| Melting Point | 90-92 °C | |

| Solubility | Freely soluble in water, methanol, and ethanol. Slightly soluble in chloroform. Practically insoluble in ether, ethyl acetate, and hexane. | |

| pKa (Strongest Acidic) | 17.58 |

The Role and Function of the Tosylate Salt

The tosylate (p-toluenesulfonate) component of this compound is an organic salt that improves the stability and aqueous solubility of the active bretylium cation. As a salt of a strong acid (p-toluenesulfonic acid) and a quaternary ammonium cation (a strong base), this compound is a stable, crystalline solid at room temperature. This formulation allows for its preparation as a sterile solution for parenteral administration in clinical settings.

Pharmacological Profile and Mechanism of Action

This compound exhibits a complex, biphasic mechanism of action, primarily affecting the sympathetic nervous system and cardiac ion channels. It is classified as a Class III antiarrhythmic agent.

Initially, bretylium is taken up into presynaptic adrenergic nerve terminals by the norepinephrine transporter (NET). This leads to a transient release of norepinephrine into the synaptic cleft, which can cause an initial increase in heart rate and blood pressure.

Following this initial sympathomimetic phase, bretylium accumulates in the adrenergic nerve terminals and blocks the voltage-gated potassium channels. This action prolongs the duration of the action potential in the nerve terminal, which in turn inhibits the subsequent release of norepinephrine in response to nerve stimulation. This adrenergic neuronal blockade leads to a reduction in sympathetic tone, resulting in vasodilation and a decrease in blood pressure.

In cardiac myocytes, bretylium's primary antiarrhythmic effect is attributed to its ability to block potassium channels, which prolongs the duration of the cardiac action potential and the effective refractory period. This is the hallmark of a Class III antiarrhythmic agent and is effective in terminating re-entrant arrhythmias.

Table 2: Pharmacological and Pharmacokinetic Properties of Bretylium

| Property | Value | Reference(s) |

| Mechanism of Action | Inhibition of norepinephrine release from sympathetic nerve terminals; Blockade of cardiac potassium channels (Class III antiarrhythmic) | |

| Elimination Half-Life | 6 to 10 hours | |

| Total Body Clearance | 428 ml/min | |

| Protein Binding | <5% | |

| Excretion | Primarily renal (70-80% unchanged in urine within 24 hours) | |

| Therapeutic Indications | Prophylaxis and treatment of ventricular fibrillation; Treatment of life-threatening ventricular arrhythmias unresponsive to first-line agents. |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the action of this compound.

Caption: Initial sympathomimetic effect of bretylium.

Caption: Adrenergic neuronal blockade by bretylium.

Caption: Class III antiarrhythmic action of bretylium.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Langendorff Isolated Heart Perfusion for Assessing Antiarrhythmic Effects

This protocol is adapted from established Langendorff perfusion methods to evaluate the effects of bretylium on cardiac function and arrhythmias.

Objective: To assess the direct electrophysiological and antiarrhythmic effects of this compound on an isolated mammalian heart.

Materials:

-

Langendorff perfusion apparatus

-

Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2

-

This compound stock solution (e.g., 10 mM in deionized water)

-

Anesthetic (e.g., sodium pentobarbital)

-

Heparin

-

Pressure transducer and data acquisition system

Procedure:

-

Animal Preparation: Anesthetize a suitable animal model (e.g., rat or guinea pig) and administer heparin to prevent coagulation.

-

Heart Excision: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.

-

Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta. Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).

-

Stabilization: Allow the heart to stabilize for a 20-30 minute period. Record baseline parameters including heart rate, left ventricular developed pressure (LVDP), and coronary flow.

-

Drug Administration: Introduce this compound into the perfusate at desired concentrations.

-

Arrhythmia Induction: Induce arrhythmias (e.g., ventricular fibrillation) through programmed electrical stimulation or by introducing an arrhythmogenic agent into the perfusate.

-

Data Acquisition and Analysis: Continuously record cardiac parameters throughout the experiment. Analyze the effects of bretylium on baseline function and its ability to prevent or terminate induced arrhythmias.

In Vivo Electrophysiology Study in an Animal Model

This protocol is adapted from established in vivo electrophysiology methods to assess the effects of bretylium on cardiac electrical properties and arrhythmia susceptibility in a whole-animal model.

Objective: To evaluate the in vivo electrophysiological effects of this compound and its efficacy in preventing inducible ventricular arrhythmias.

Materials:

-

Anesthetized animal model (e.g., pig, dog, or rabbit)

-

Multipolar electrophysiology catheters

-

Programmed electrical stimulator

-

ECG and intracardiac electrogram recording system

-

Defibrillator

-

This compound for intravenous administration

Procedure:

-

Animal Preparation: Anesthetize the animal and maintain a stable physiological state.

-

Catheter Placement: Introduce electrophysiology catheters into the heart chambers via vascular access (e.g., femoral vein).

-

Baseline Measurements: Record baseline surface ECG and intracardiac electrograms. Perform programmed electrical stimulation to determine baseline parameters such as ventricular effective refractory period (VERP) and arrhythmia inducibility.

-

Drug Administration: Administer a bolus or infusion of this compound intravenously.

-

Post-Drug Measurements: Repeat the programmed electrical stimulation protocol at set time points after drug administration to assess changes in electrophysiological parameters and arrhythmia inducibility.

-

Data Analysis: Compare pre- and post-drug measurements to determine the in vivo effects of this compound.

Measurement of Plasma Norepinephrine Levels by HPLC-ECD

This protocol is adapted from established methods for the quantification of catecholamines in biological fluids.

Objective: To measure the concentration of norepinephrine in plasma samples following the administration of this compound.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)

-

C18 reverse-phase HPLC column

-

Plasma samples collected from subjects at baseline and after bretylium administration

-

Internal standard (e.g., dihydroxybenzylamine - DHBA)

-

Perchloric acid

-

Alumina extraction materials

-

Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To a known volume of plasma, add the internal standard and perchloric acid to precipitate proteins.

-

Centrifuge the sample and collect the supernatant.

-

-

Alumina Extraction:

-

Adjust the pH of the supernatant to ~8.6 with a Tris buffer.

-

Add activated alumina to adsorb the catecholamines.

-

Wash the alumina to remove interfering substances.

-

Elute the catecholamines from the alumina with a small volume of dilute acid.

-

-

HPLC-ECD Analysis:

-

Inject the eluate onto the HPLC system.

-

Separate the catecholamines using the C18 column and the specified mobile phase.

-

Detect and quantify norepinephrine and the internal standard using the electrochemical detector.

-

-

Data Analysis:

-

Calculate the concentration of norepinephrine in the original plasma sample based on the peak area ratio of norepinephrine to the internal standard and a standard curve.

-

Conclusion

This compound is a unique antiarrhythmic agent with a dual mechanism of action that involves both the autonomic nervous system and direct cardiac electrophysiology. Its ability to inhibit norepinephrine release and prolong the cardiac action potential makes it a valuable tool in the management of life-threatening ventricular arrhythmias. The experimental protocols detailed in this guide provide a framework for the continued investigation of its pharmacological properties and the development of new antiarrhythmic therapies. This comprehensive understanding of its molecular structure, the function of its tosylate salt, and its complex mechanism of action is essential for researchers and clinicians working in the field of cardiovascular pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 3. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo cardiac electrophysiology in mice: Determination of atrial and ventricular arrhythmic substrates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bretylium Tosylate in In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and use of Bretylium Tosylate in dimethyl sulfoxide (DMSO) for various in vitro studies. The protocols and data presented are intended to serve as a comprehensive guide for researchers investigating the biological effects of this compound.

Physicochemical Properties and Solubility

This compound is a quaternary ammonium compound known for its antiarrhythmic properties. For in vitro applications, DMSO is a common solvent due to the compound's high solubility.

Table 1: Solubility and Stability of this compound in DMSO

| Parameter | Value | Source(s) |

| Solubility in DMSO | Up to 100 mg/mL (241.34 mM) | [1] |

| Recommended Solvent Condition | Freshly opened, hygroscopic DMSO; sonication may be required for complete dissolution. | [1] |

| Stock Solution Stability | ≤ 6 months at -80°C | [1] |

| ≤ 1 month at -20°C | [1] | |

| Appearance | White to off-white solid | [1] |

| Molecular Weight | 414.36 g/mol |

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted to desired working concentrations for various in vitro assays.

Materials:

-

This compound powder (MW: 414.36 g/mol )

-

Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Calibrated analytical balance

-

Sterile pipette tips

Procedure:

-

Weighing the Compound: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh out 41.44 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication (if necessary): If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear and free of particulates.

-

Sterilization (Optional): As DMSO is a powerful solvent, filtration of a 100% DMSO stock is generally not recommended as it can damage many filter membranes. The high concentration of DMSO is also inhospitable to most microbial growth. If concerns about sterility persist, ensure all materials used are sterile.

-

Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the serial dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture. It is crucial to minimize the final DMSO concentration in the cell culture medium to avoid solvent-induced toxicity, typically keeping it below 0.5% (v/v), with <0.1% being ideal.

Materials:

-

100 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for the cell line being used

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

Procedure:

-

Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate dilution of the 100 mM stock solution. For example, to make a 10 mM intermediate stock, dilute the 100 mM stock 1:10 in sterile cell culture medium or a suitable buffer.

-

Final Working Solution Preparation:

-

Determine the final desired concentration of this compound for your experiment.

-

Calculate the volume of the stock or intermediate solution needed to achieve this final concentration in your total culture volume.

-

Example for a 100 µM final concentration in 1 mL of media: Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to an equivalent volume of cell culture medium as used for the experimental conditions.

-

Application to Cells: Gently mix the prepared working solutions and the vehicle control before adding them to your cell cultures. Ensure even distribution within the culture vessel.

In Vitro Working Concentrations

The effective concentration of this compound in vitro can vary significantly depending on the cell type, assay, and experimental endpoint. The following table summarizes a reported effective concentration range. Researchers should perform dose-response experiments to determine the optimal concentration for their specific system.

Table 2: Reported In Vitro Working Concentrations of this compound

| Cell Type | Assay | Concentration Range | Outcome | Source |

| Human T lymphocytes | Patch-clamp electrophysiology | 0.05 - 5 mM | Dose-dependent decrease in whole-cell K+ current |

Signaling Pathways and Experimental Workflow Diagrams

Proposed Signaling Pathway of this compound

This compound exerts its effects primarily through two mechanisms: the blockade of norepinephrine release from adrenergic neurons and the inhibition of voltage-gated potassium channels.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vitro Studies

This diagram outlines the general workflow for preparing and using this compound in a typical cell-based in vitro experiment.

Caption: Workflow for preparing this compound for in vitro assays.

References

Application Notes and Protocols for Studying the Effects of Bretylium Tosylate on Ion Channels Using Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bretylium Tosylate is a quaternary ammonium compound initially developed as an antihypertensive agent and later repurposed as a Class III antiarrhythmic drug.[1][2] Its mechanism of action primarily involves the modulation of ion channel activity, making patch clamp electrophysiology an indispensable tool for characterizing its effects at the cellular and subcellular levels. These application notes provide detailed protocols for investigating the influence of this compound on voltage-gated potassium (K+) and sodium (Na+) channels, with a particular focus on human T lymphocytes, a cell type in which its effects have been documented.

The provided protocols and data are intended to serve as a comprehensive guide for researchers seeking to elucidate the electrophysiological properties of this compound and its derivatives.

Data Presentation

The following tables summarize the quantitative effects of this compound on key ion channel parameters as described in the literature.

Table 1: Effects of this compound on Voltage-Gated K+ Channels in Human T Lymphocytes

| Parameter | Effect of this compound (0.05-5 mM) | Quantitative Data | Reference |

| Whole-Cell K+ Current | Dose-dependent decrease | - | [3] |

| Recovery from Inactivation | Prolonged | Not specified | [3] |

| Inactivation | Accelerated | Not specified | [3] |

| Deactivation | Accelerated | Not specified | |

| Activation Kinetics | No influence | Not specified | |

| Voltage Dependence of Activation | No influence | Not specified | |

| Steady-State Inactivation | No influence | Not specified |

Table 2: Effects of this compound on Voltage-Gated Na+ Channels in Human Lymphocytes

| Parameter | Effect of this compound (0.25-3 mM) | Quantitative Data | Reference |

| Transient Inward Current | Induction | - | |

| Activation Voltage | Around -42 mV | - | |

| Time to Peak Current | Approx. 20-30 seconds | - | |

| Current Duration | 6-10 minutes | - | |

| Inactivation Time Course | Approx. 2 seconds | - | |

| Reversal Potential | +24 ± 5 mV | - |

Experimental Protocols

I. Protocol for Studying this compound Effects on Voltage-Gated K+ Channels in Human T Lymphocytes

This protocol is designed to measure the effects of this compound on the endogenous voltage-gated potassium channels (such as Kv1.3) in human T lymphocytes using the whole-cell patch clamp technique.

A. Cell Preparation

-

Isolate human T lymphocytes from peripheral blood using a standard density gradient centrifugation method.

-

Maintain the isolated T lymphocytes in an appropriate culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

For patch clamp experiments, plate the cells on glass coverslips pre-coated with an adhesive substrate (e.g., poly-L-lysine) to ensure they adhere for recording.

B. Solutions

-

Intracellular (Pipette) Solution (in mM):

-

140 KCl

-

2 MgCl₂

-

1 CaCl₂

-

11 EGTA

-

10 HEPES

-

Adjust pH to 7.2 with KOH

-

Adjust osmolarity to ~290 mOsm

-

-

Extracellular (Bath) Solution (in mM):

-

145 NaCl

-

5 KCl

-

2 CaCl₂

-

1 MgCl₂

-

10 HEPES

-

5 Glucose

-

Adjust pH to 7.4 with NaOH

-

Adjust osmolarity to ~310 mOsm

-

-

This compound Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in the extracellular solution.

-

Perform serial dilutions to achieve the desired final concentrations (e.g., 0.05, 0.1, 0.5, 1, and 5 mM) for application.

-

C. Whole-Cell Patch Clamp Recording

-

Place a coverslip with adherent T lymphocytes into the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the extracellular solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Approach a single, healthy T lymphocyte with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Set the amplifier to voltage-clamp mode and hold the cell at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200-500 ms) to elicit K+ currents.

-

After recording stable baseline currents, perfuse the chamber with the extracellular solution containing the desired concentration of this compound.

-

Repeat the voltage-clamp protocol to record K+ currents in the presence of the drug.

-

To study the kinetics of inactivation and deactivation, use appropriate voltage protocols. For example, to measure the time course of inactivation, apply a long depolarizing pulse (e.g., to +40 mV for 2 seconds). To measure deactivation, apply a short depolarizing pulse to open the channels, followed by repolarization to various negative potentials.

-

To assess recovery from inactivation, use a two-pulse protocol with varying inter-pulse intervals at a hyperpolarized potential.

II. Protocol for Studying this compound-Induced Na+ Current in Human Lymphocytes

This protocol is designed to induce and measure the transient inward sodium current in human lymphocytes upon application of this compound.

A. Cell Preparation

Follow the same cell preparation steps as described in Protocol I.

B. Solutions

-

Intracellular (Pipette) Solution (in mM):

-

140 CsCl (to block K+ currents)

-

2 MgCl₂

-

1 CaCl₂

-

11 EGTA

-

10 HEPES

-

Adjust pH to 7.2 with CsOH

-

Adjust osmolarity to ~290 mOsm

-

-

Extracellular (Bath) Solution (in mM):

-

145 NaCl

-

5 CsCl

-

2 CaCl₂

-

1 MgCl₂

-

10 HEPES

-

5 Glucose

-

Adjust pH to 7.4 with NaOH

-

Adjust osmolarity to ~310 mOsm

-

-

This compound Stock Solution:

-

Prepare as described in Protocol I, with final concentrations ranging from 0.25 to 3 mM.

-

C. Whole-Cell Patch Clamp Recording

-

Follow steps 1-6 as described in Protocol I, using the Na+ current solutions. Hold the cell at a potential where voltage-gated Na+ channels are typically inactivated (e.g., -80 mV).

-

Apply a voltage ramp or step protocol to assess baseline currents.

-

Perfuse the chamber with the extracellular solution containing this compound (e.g., 1 mM).

-

Monitor the holding current for the induction of a transient inward current.

-

Once the current is induced, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to characterize its voltage-dependence and kinetics.

-

To determine the reversal potential, a voltage ramp protocol (e.g., from -100 mV to +60 mV over 200 ms) can be applied at the peak of the induced current.

Mandatory Visualizations

Caption: Experimental workflow for patch clamp analysis of this compound effects.

References

Application Notes and Protocols for In Vivo Administration of Bretylium Tosylate in Ventricular Tachycardia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bretylium tosylate is a quaternary ammonium compound initially developed as an antihypertensive agent. It is classified as a class III antiarrhythmic agent and has been historically used for the prophylaxis and treatment of life-threatening ventricular arrhythmias, such as ventricular tachycardia (VT) and ventricular fibrillation (VF), that are refractory to first-line therapies. In a research context, this compound serves as a valuable pharmacological tool for studying the mechanisms of ventricular arrhythmias and for evaluating the efficacy of novel antiarrhythmic drugs. Its complex mechanism of action, involving both adrenergic and direct myocardial effects, allows for the investigation of various aspects of arrhythmogenesis.

The primary mechanism of action of this compound involves the inhibition of norepinephrine release from postganglionic sympathetic nerve terminals. It is taken up by the norepinephrine transporter and concentrates in adrenergic nerve endings. Initially, it causes a transient release of norepinephrine, which can lead to a temporary increase in blood pressure, heart rate, and even pro-arrhythmic effects. This is followed by a prolonged blockade of norepinephrine release, leading to a state of "chemical sympathectomy." Additionally, this compound has direct effects on the myocardium, including the blockade of voltage-gated potassium channels, which prolongs the action potential duration (APD) and the effective refractory period (ERP) of ventricular muscle.

These application notes provide detailed protocols for the in vivo administration of this compound in animal models of ventricular tachycardia, with a focus on canine models of ischemia-induced arrhythmias.

Mechanism of Action Signaling Pathway

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: Electrophysiological and Hemodynamic Effects of this compound in Canine Models

| Parameter | Animal Model | Dosage | Route | Key Findings | Reference |

| Ventricular Fibrillation Threshold | Anesthetized dogs | 2 mg/kg | IV | 6 to 10-fold increase at 3 to 6 hours post-administration. | |

| Ventricular Fibrillation Threshold | Anesthetized dogs | 6 mg/kg | IV | Over 12-fold increase at 3 to 6 hours post-administration. | |

| Ventricular Effective Refractory Period (VERP) | Anesthetized dogs | 2 mg/kg or 6 mg/kg | IV | 24 to 26 ms increase at 3 hours post-administration. | |

| Heart Rate | Anesthetized dogs | 10 to 30 mg/kg | IV | Significant changes in heart rate observed. | |

| Arterial Blood Pressure | Anesthetized dogs | 10 to 30 mg/kg | IV | Significant changes in arterial blood pressure observed. | |

| Arrhythmia Induction | Conscious dogs with prior myocardial infarction | 5 mg/kg every 12 hours | IV | Prevented induction of ventricular arrhythmias by programmed electrical stimulation. |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Species | Dosage | Route | Value | Reference |

| Elimination Half-life | Human | Not specified | IV | 7-8 hours | |